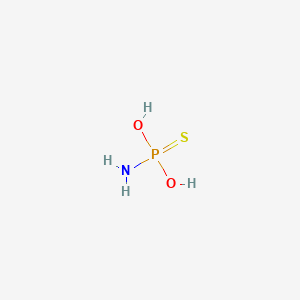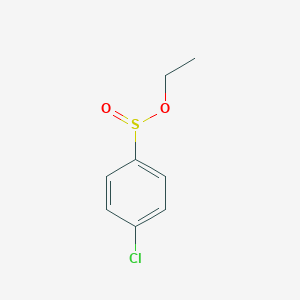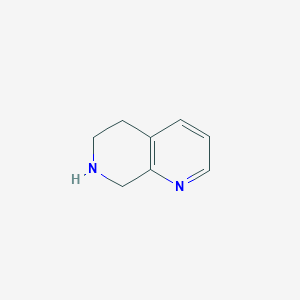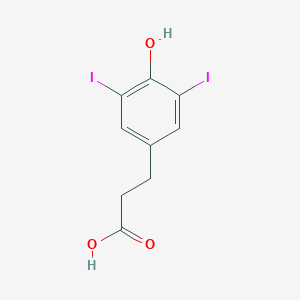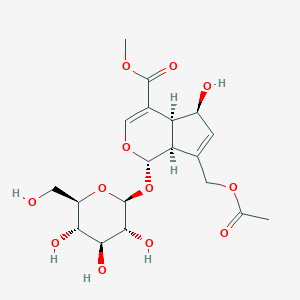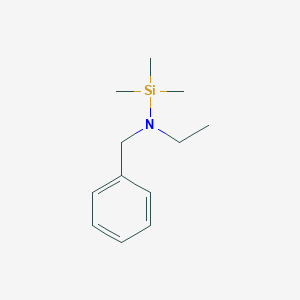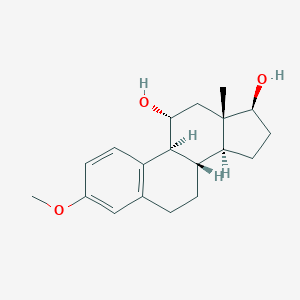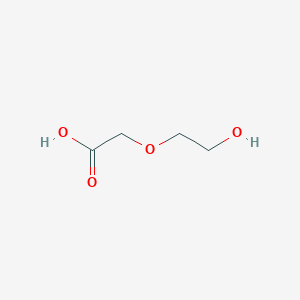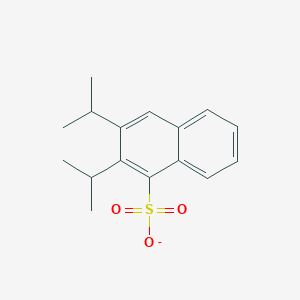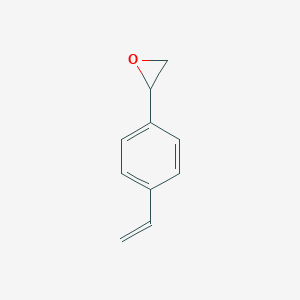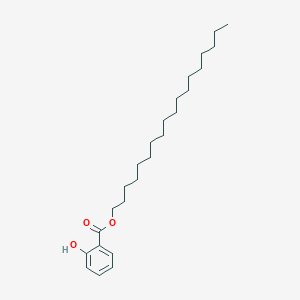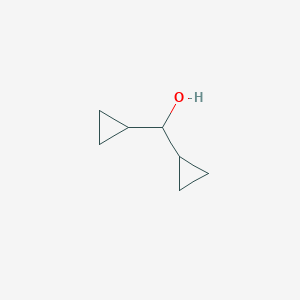
Zinc-65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc-65, is a radioactive isotope of zinc with a mass number of 65. It contains 30 protons and 35 neutrons in its nucleus. This isotope is notable for its use in various scientific and industrial applications due to its radioactive properties. It has a half-life of approximately 244 days and decays by positron emission to copper-65 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc-65, can be produced through neutron activation of zinc-64 in a nuclear reactor. The reaction involves bombarding zinc-64 with neutrons, resulting in the formation of this compound. The reaction can be represented as:
64Zn(n,γ)65Zn
This process requires a controlled environment with a neutron source, typically a nuclear reactor, and precise monitoring of reaction conditions to ensure the desired isotope is produced .
Industrial Production Methods
Industrial production of zinc, isotope of mass 65, involves the use of high-flux nuclear reactors where zinc-64 targets are irradiated with neutrons. The irradiated targets are then processed to separate this compound from other isotopes and impurities. This separation is typically achieved through chemical methods such as solvent extraction or ion exchange chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Zinc-65, primarily undergoes radioactive decay rather than chemical reactions. it can participate in typical zinc chemistry, including:
Oxidation: Zinc can be oxidized to form zinc oxide.
Reduction: Zinc ions can be reduced to metallic zinc.
Substitution: Zinc can participate in substitution reactions, replacing other metals in compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Various ligands and solvents depending on the specific reaction.
Major Products
Oxidation: Zinc oxide.
Reduction: Metallic zinc.
Substitution: Various zinc-containing compounds depending on the reactants used
Aplicaciones Científicas De Investigación
Zinc-65, has numerous applications in scientific research:
Chemistry: Used as a tracer to study zinc’s behavior in chemical reactions and processes.
Biology: Employed in biological studies to trace zinc’s role in metabolic pathways and enzyme functions.
Medicine: Utilized in medical research to investigate zinc’s involvement in various physiological processes and its potential therapeutic applications.
Industry: Applied in industrial research to study zinc’s properties and its use in materials science
Mecanismo De Acción
The primary mechanism of action for zinc, isotope of mass 65, is its radioactive decay. It decays by positron emission, converting a proton into a neutron and emitting a positron and a neutrino. This decay process can be used to trace the movement and interaction of zinc in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction mechanisms in chemical processes .
Comparación Con Compuestos Similares
Zinc-65, can be compared with other zinc isotopes such as zinc-64, zinc-66, zinc-67, and zinc-68. The primary differences lie in their nuclear properties and stability:
Zinc-64: Stable isotope, most abundant in nature.
Zinc-66: Stable isotope, second most abundant.
Zinc-67: Stable isotope, used in nuclear magnetic resonance studies.
Zinc-68: Stable isotope, used in various industrial applications.
This compound, is unique due to its radioactive nature, making it valuable for tracer studies and research applications that require a radioactive isotope .
Propiedades
Número CAS |
13982-39-3 |
|---|---|
Fórmula molecular |
Zn |
Peso molecular |
64.929241 g/mol |
Nombre IUPAC |
zinc-65 |
InChI |
InChI=1S/Zn/i1+0 |
Clave InChI |
HCHKCACWOHOZIP-IGMARMGPSA-N |
SMILES |
[Zn] |
SMILES isomérico |
[65Zn] |
SMILES canónico |
[Zn] |
Key on ui other cas no. |
13982-39-3 |
Sinónimos |
65Zn radioisotope Zinc-65 Zn-65 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


